molecular formula C14H12F3N3O B8364119 6-[[3-(Trifluoromethyl)phenyl]methylamino]pyridine-3-carboxamide

6-[[3-(Trifluoromethyl)phenyl]methylamino]pyridine-3-carboxamide

Cat. No. B8364119
M. Wt: 295.26 g/mol
InChI Key: IZYHOGUZEBUESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

To a stirred solution of 6-chloronicotinamide (0.053 g, 0.34 mmol), sodium 2-methylpropan-2-olate (0.065 g, 0.68 mmol), (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (0.020 g, 0.03 mmol) and diacetoxypalladium (7.60 mg, 0.03 mmol) in DME (1 mL) was added (3-(trifluoromethyl)phenyl)methanamine (0.049 mL, 0.34 mmol). The reaction was run in microwave at 120 C for 4h. only traces of product observed. Reaction wasted.
Quantity
3.39e-05 mol
Type
reagent
Reaction Step One
Quantity
0.001 L
Type
solvent
Reaction Step Two
Quantity
0.000339 mol
Type
reactant
Reaction Step Three
Quantity
0.000339 mol
Type
reactant
Reaction Step Four
Quantity
3.39e-05 mol
Type
catalyst
Reaction Step Five
Quantity
3.39e-05 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
402
reaction index
NAME
1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
3.39e-05 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.001 L
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
0.000339 mol
Type
reactant
Smiles
C1=CC(=CC(=C1)C(F)(F)F)CN
Step Four
Name
Quantity
0.000339 mol
Type
reactant
Smiles
C1=CC(=NC=C1C(=O)N)Cl
Step Five
Name
Quantity
3.39e-05 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
3.39e-05 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC=C(C=C2)C(=O)N
Measurements
Type Value Analysis
YIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.